![molecular formula C19H15N3OS2 B2463334 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 477486-56-9](/img/structure/B2463334.png)

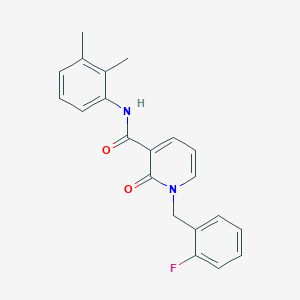

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . It’s part of a class of compounds known as hydrazonylsulfones . The compound has been studied for its optical properties and potential biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The compound has been studied as part of a class of compounds known as hydrazonylsulfones . These compounds have been studied for their potential as optical materials and for their biological activity .Physical And Chemical Properties Analysis

The compound is part of a class of compounds known as hydrazonylsulfones . These compounds have been studied for their optical properties and potential biological activity .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

A significant area of research on benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide, involves their synthesis and evaluation as antimicrobial agents. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some to possess higher antibacterial activities than reference drugs against pathogenic strains, with a notable efficacy against Gram-positive bacteria (Bikobo et al., 2017).

Anticancer Activity

Research has also been conducted on the anticancer properties of benzothiazole derivatives. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their effectiveness against several cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Radiolabeling for Tumor Hypoxia and Cerebral Ischemia Markers

Li et al. (2005) and Chu et al. (2007) have developed and evaluated radioiodinated nitroimidazole analogues, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, as markers for tumor hypoxia and cerebral ischemia. These compounds accumulated in hypoxic cells and showed potential as noninvasive imaging agents for identifying tumor hypoxia and cerebral ischemia (Li et al., 2005); (Chu et al., 2007).

Antiparasitic Applications

Another field of application for benzothiazole derivatives is in the development of antiparasitic agents. Linciano et al. (2019) have highlighted the potential of benzothiazoles as inhibitors of pteridine reductase-1, a target for the treatment of trypanosomatidic infections, demonstrating both in vitro activity against Trypanosoma brucei and Leishmania species and in vivo efficacy in a mouse model (Linciano et al., 2019).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to inhibit the growth of microorganisms . The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes, leading to the death of the microorganism .

Biochemical Pathways

It’s known that benzothiazole derivatives can inhibit the growth of microorganisms . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their death .

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

Benzothiazole derivatives have shown promising activity against staphylococcus aureus . This suggests that the compound may have bactericidal activity, leading to the elimination of the bacteria .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-9,12H,10-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHNZHPYIODQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)